2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane
Description
Properties
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)-1,1,1-trifluoroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O2S/c1-3-12-7(13-4-2)5-14-6-8(9,10)11/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWGNKLWMBBFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSCC(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234230 | |
| Record name | 2-((2,2-Diethoxyethyl)thio)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85117-85-7 | |
| Record name | 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85117-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2,2-Diethoxyethyl)thio)-1,1,1-trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,2-Diethoxyethyl)thio)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,2-diethoxyethyl)thio]-1,1,1-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Synthetic Procedure
While specific experimental protocols vary, a representative synthesis involves the following steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-halo-1,1,1-trifluoroethane | Commercially available or prepared via halogenation of trifluoroethane derivatives | Preferred halogen: bromine or iodine for better leaving group ability |
| 2 | Generation of 2,2-diethoxyethyl thiol or equivalent nucleophile | Thiol synthesis from 2,2-diethoxyethanol via thiolation reagents | Ensures nucleophile with thioether functionality |
| 3 | Nucleophilic substitution reaction | Mix 2-halo-1,1,1-trifluoroethane with 2,2-diethoxyethyl thiol in an aprotic solvent (e.g., acetonitrile) at moderate temperature (e.g., 50–80 °C) | Reaction time varies; inert atmosphere often used to prevent oxidation |
| 4 | Work-up and purification | Extraction, washing, and purification by distillation or chromatography | Yields depend on reaction conditions and purity of reagents |
Reaction Conditions and Optimization
- Temperature: Moderate heating (50–80 °C) is generally sufficient to promote substitution without decomposing sensitive groups.
- Solvent: Aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to enhance nucleophilicity and solubility.
- Stoichiometry: Slight excess of nucleophile can drive the reaction to completion.
- Atmosphere: Inert atmosphere (nitrogen or argon) is recommended to avoid oxidation of sulfur species.
- Catalysts/Additives: Sometimes bases (e.g., triethylamine) are added to neutralize generated acids and improve yield.
Related Preparation Insights from Fluorinated Ethane Chemistry
Although direct literature on 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane is limited, related fluorinated ethane derivatives provide valuable preparation insights:
- Continuous processes for preparing 2,2,2-trifluoroethanol from 2-halo-1,1,1-trifluoroethane have been developed, involving reaction with hydroxylated compounds under autogenous pressure and elevated temperatures (~223 °C), enabling efficient conversion without isolating intermediates.
- The use of 2-chloro-1,1,1-trifluoroethane as a starting material is preferred due to availability and cost-effectiveness, although bromine and iodine analogs offer better leaving group properties.
- Hydroxylated compounds such as water, ethanol, and glycols serve as nucleophiles in related reactions, suggesting that sulfur analogs (thiols) can similarly participate in nucleophilic substitution to form thioethers.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Starting halogenated trifluoroethane | 2-bromo- or 2-iodo-1,1,1-trifluoroethane | Bromine/iodine preferred for leaving group ability |
| Nucleophile | 2,2-diethoxyethyl thiol | Prepared from 2,2-diethoxyethanol derivatives |
| Solvent | Acetonitrile, DMF | Aprotic solvents enhance nucleophilicity |
| Temperature | 50–80 °C | Moderate heating to promote substitution |
| Reaction time | Several hours (varies) | Monitored by TLC or GC-MS |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sulfur species |
| Purification | Distillation, chromatography | To isolate pure product |
Research Findings and Considerations
- The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution by sulfur nucleophiles.
- The thioether linkage formed is stable under typical reaction and storage conditions.
- Optimization of reaction parameters such as solvent, temperature, and nucleophile excess is critical to maximize yield and purity.
- The use of bromine or iodine as leaving groups improves reaction rates but may increase cost and handling complexity.
- Continuous flow methods, as developed for related trifluoroethanol compounds, could be adapted for scale-up synthesis of this compound, enhancing efficiency and safety.
Scientific Research Applications
Chemical Properties and Reactions
The compound has a molecular formula of and a molecular weight of approximately 232.27 g/mol. The presence of the trifluoroethane moiety contributes to its volatility and reactivity. Common reactions involving this compound include:
- Oxidation : Compounds with thioether functionalities can be oxidized to form sulfoxides or sulfones.
- Nucleophilic Substitutions : The electron-withdrawing nature of the fluorine atoms in the trifluoroethane part makes it susceptible to nucleophilic attack.
Scientific Research Applications
-
Pharmaceutical Chemistry :
- The compound can serve as an intermediate in synthesizing pharmaceuticals, particularly those requiring thioether or trifluoromethyl groups for enhanced biological activity.
- Case studies have shown its potential in drug design where fluorinated compounds exhibit improved metabolic stability and bioavailability.
-
Agricultural Chemistry :
- It may be utilized in developing agrochemicals, particularly pesticides or herbicides that leverage the unique properties of trifluoromethyl groups to enhance efficacy and reduce environmental impact.
-
Material Science :
- The compound's volatility and specific reactivity can be harnessed in creating advanced materials, including coatings and polymers that require specific chemical resistance or thermal properties.
-
Analytical Chemistry :
- Its distinct chemical signature allows for its use as a tracer or marker in analytical techniques, enhancing detection methods in complex mixtures.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Pharmaceutical Development | Synthesis of Antiviral Agents | Demonstrated enhanced activity against viral replication due to the trifluoromethyl group. |
| Agrochemical Research | Development of Novel Herbicides | Showed increased efficacy in controlling weed species with reduced phytotoxicity to crops. |
| Material Science | Creation of Fluorinated Polymers | Resulted in materials with superior thermal stability and chemical resistance compared to non-fluorinated counterparts. |
Mechanism of Action
The mechanism by which 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane exerts its effects is primarily through its reactivity with various biological and chemical targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioether group can form covalent bonds with nucleophilic sites in enzymes and other macromolecules, potentially inhibiting their function.
Comparison with Similar Compounds
Chemical Structure and Functional Group Variations
The trifluoroethane moiety is a common structural feature among several compounds, but substituents dictate their properties and applications:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane | 68058-56-0 | C₈H₁₅F₃O₂S | Thioether, diethoxyethyl, trifluoro |
| 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) | 306-83-2 | C₂HCl₂F₃ | Chloro, trifluoro |
| 2-(Difluoromethoxy)-1,1,1-trifluoroethane | 1885-48-9 | C₃H₃F₅O | Difluoromethoxy, trifluoro |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | 811-97-2 | C₂H₂F₄ | Tetrafluoro |
Key Differences :
Physical and Thermodynamic Properties
Limited data exist for the target compound, but comparisons with HCFC-123 highlight trends:
Insights :
Biological Activity
2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane (CAS No. 85117-85-7) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity based on available research findings, including case studies and experimental data.
Chemical Structure and Properties
The molecular formula of this compound is C8H15F3O2S, with a molecular weight of 232.27 g/mol. The compound features a trifluoroethane moiety, which may influence its reactivity and biological interactions .
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in various fields. Key areas of interest include:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may exhibit antitumor properties by influencing cellular signaling pathways. For instance, the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway has been associated with tumor proliferation control .
- Toxicological Studies : Toxicological assessments are crucial for understanding the safety profile of this compound. Initial evaluations suggest that compounds containing sulfur and fluorine can exhibit varying degrees of toxicity depending on their structure and dosage .
Case Study 1: Antitumor Efficacy
A study investigating the effects of related compounds on tumor growth in mouse xenograft models revealed that specific structural modifications could enhance antitumor activity. The results indicated a strong correlation between drug exposure levels and tumor suppression, suggesting that further exploration of this compound might yield significant findings in cancer research .
Case Study 2: Toxicity Assessment
In a toxicological evaluation involving various organ systems, it was found that compounds similar to this compound could induce varying degrees of organ-specific toxicity. This emphasizes the need for comprehensive toxicity profiling before clinical application .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) in laboratory settings?
- Methodology : The synthesis typically involves controlled chlorination/fluorination reactions. For example, chlorination of 1,1,1-trifluoroethane derivatives under inert atmospheres using catalysts like SbCl₅. Post-reaction purification via fractional distillation is critical due to the compound’s low boiling point (27.6°C) .
- Validation : Confirm purity using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS), cross-referenced with CAS 306-83-2 standards .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., density, vapor pressure)?
- Methodology : Replicate measurements using calibrated instruments (e.g., densitometers, vapor pressure cells) under controlled temperatures. Compare results with peer-reviewed datasets, such as NIST’s thermodynamic tables for HCFC-123, which report a density of 1.475 g/cm³ at 20°C and vapor pressure of 66.7 kPa at 25°C .
- Troubleshooting : Account for impurities or degradation byproducts using NMR (¹H/¹⁹F) or FTIR to detect residual solvents or oxidation products .
Q. What safety protocols are essential for laboratory handling of HCFC-123?
- Methodology : Use fume hoods and personal protective equipment (PPE) due to its acute toxicity (R23/24/25). Monitor airborne concentrations with gas detectors, adhering to OSHA guidelines. Store in sealed containers away from ignition sources .
- Emergency Response : In case of exposure, follow SDS recommendations: flush eyes/skin with water, administer oxygen for inhalation, and seek medical evaluation .
Advanced Research Questions
Q. How does HCFC-123 contribute to ozone depletion, and how can its environmental impact be quantified?
- Methodology : Calculate ozone depletion potential (ODP) using the World Meteorological Organization’s models, referencing its ODP of 0.012 (relative to CFC-11 = 1.0). Assess global warming potential (GWP) via radiative forcing calculations (GWP = 77 over 20 years) .
- Experimental Validation : Conduct atmospheric lifetime studies using UV photolysis chambers to measure Cl radical release rates .
Q. What advanced thermodynamic models are suitable for predicting HCFC-123’s phase behavior in energy systems (e.g., ORC power plants)?
- Methodology : Apply the Peng-Robinson equation of state (PR-EoS) to model vapor-liquid equilibria (VLE) and critical parameters. Validate predictions against experimental PVT data (e.g., Piao et al., 1991) and NIST REFPROP databases .
- Case Study : In organic Rankine cycle (ORC) applications, optimize heat transfer coefficients by correlating thermodynamic properties with system efficiency metrics .
Q. How can conflicting toxicological data (e.g., mutagenicity vs. non-mutagenicity) be resolved?
- Methodology : Conduct in vitro Ames tests (e.g., Salmonella typhimurium strains TA98/TA100) and in vivo micronucleus assays. Compare results with existing data (e.g., Freon™ 123 SDS, which reports no mutagenicity in guinea pig models) .
- Data Reconciliation : Analyze study variables (e.g., exposure duration, metabolite formation) and species-specific metabolic pathways to explain discrepancies .
Q. What analytical techniques are optimal for detecting HCFC-123 degradation products in environmental samples?
- Methodology : Use GC-MS with electron capture detection (ECD) for trace analysis of degradation byproducts like trifluoroacetic acid (TFA) or chlorodifluoroethane. Pair with solid-phase microextraction (SPME) for low-concentration environmental samples .
- Validation : Cross-reference with EPA Method 8260B for volatile organic compounds (VOCs) in water/air matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
